1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to an indazole ring, which is further substituted with a phenyl group
Preparation Methods
The synthesis of 1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of an indazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can include modulation of signal transduction pathways, inhibition of protein synthesis, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide: Similar in structure but with a methoxy group, which may alter its biological activity and chemical reactivity.
4-Chlorobenzoyl chloride: A precursor in the synthesis of various chlorobenzoyl derivatives, including the target compound.
Properties
Molecular Formula |
C21H14ClN3O2 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N-phenylindazole-3-carboxamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-12-10-14(11-13-15)21(27)25-18-9-5-4-8-17(18)19(24-25)20(26)23-16-6-2-1-3-7-16/h1-13H,(H,23,26) |
InChI Key |
ITULETHJCQHMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.